molecular formula C4H8S B14725118 But-3-ene-2-thiol CAS No. 5937-82-6

But-3-ene-2-thiol

Cat. No.: B14725118
CAS No.: 5937-82-6
M. Wt: 88.17 g/mol
InChI Key: FRBFUAKXOIGPDP-UHFFFAOYSA-N
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Description

But-3-ene-2-thiol is an organic compound characterized by the presence of a thiol group (-SH) attached to a butene chain. This compound is known for its strong, often unpleasant odor, which is typical of many thiol-containing compounds. Thiols are sulfur analogs of alcohols, and their unique properties make them valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

But-3-ene-2-thiol can be synthesized through several methods. One common approach involves the addition of hydrogen sulfide (H₂S) to but-3-ene under specific conditions. This reaction typically requires a catalyst, such as a metal catalyst, to facilitate the addition of the thiol group to the butene chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more complex processes to ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

But-3-ene-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form alkanethiols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO₃H).

    Reduction: Alkanethiols (R-SH).

    Substitution: Various substituted thiol derivatives depending on the reactants used.

Scientific Research Applications

But-3-ene-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of but-3-ene-2-thiol involves its thiol group, which can participate in various chemical reactions. The thiol group is highly nucleophilic, allowing it to react with electrophiles and form covalent bonds. This reactivity is central to its role in thiol-ene click chemistry, where it adds to alkenes or alkynes to form stable carbon-sulfur bonds .

Comparison with Similar Compounds

Similar Compounds

    Ethanethiol: A simpler thiol with a shorter carbon chain.

    Propane-1-thiol: Another thiol with a three-carbon chain.

    Butane-1-thiol: A structural isomer of but-3-ene-2-thiol with the thiol group at a different position.

Uniqueness

This compound is unique due to its specific structure, which includes both a thiol group and a double bond. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to simpler thiols. Its reactivity in thiol-ene click chemistry, in particular, makes it a valuable compound for synthesizing complex molecules and materials .

Properties

IUPAC Name

but-3-ene-2-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8S/c1-3-4(2)5/h3-5H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBFUAKXOIGPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572331
Record name But-3-ene-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5937-82-6
Record name But-3-ene-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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